molecular formula C19H18N2O6 B3170350 benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate CAS No. 94254-56-5

benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate

Cat. No. B3170350
CAS RN: 94254-56-5
M. Wt: 370.4 g/mol
InChI Key: PHXLHZCLTRXDAD-UHFFFAOYSA-N
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Description

Benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate, commonly known as Z-DEVD-FMK, is a chemical compound used in scientific research. It is a caspase inhibitor that has been found to have a wide range of applications in various fields of study.

Scientific Research Applications

Synthesis of Phosphonates

A key application involves the synthesis of phosphonic derivatives, where benzyl carbamate acts as an intermediate or starting material. For instance, Mannich-type condensation reactions utilizing benzyl carbamate have been employed to synthesize 1-(N-benzyloxycarbonylamino)arylmethyl-phosphonic derivatives (S. Cai et al., 2007). These compounds are prepared via reactions that also explore the mass spectrometric fragmentation of the products, revealing insights into their structural characteristics and potential applications in various fields such as medicinal chemistry and material science.

Hydroamination Reactions

Benzyl carbamate has been utilized in gold(I)-catalyzed hydroamination reactions of allenes, showcasing its versatility in organic synthesis. The reaction of 2,3-pentadienyl benzoate with benzyl carbamate, catalyzed by a gold(I) complex, results in high yields of hydroamination products, demonstrating the efficacy of these catalytic systems for the functionalization of carbamates (R. E Kinder, Zhibin Zhang, Ross A Widenhoefer, 2008). This application is significant in synthesizing a wide range of nitrogen-containing compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.

Reaction Mechanisms and Protective Strategies

Studies have also focused on the mechanistic aspects and protective strategies involving benzyl carbamate. For example, the selective deblocking of propargyl carbonates in the presence of propargyl carbamates has been explored, highlighting an orthogonal protection strategy that allows for the selective manipulation of functional groups in complex organic molecules (R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005). This research provides valuable insights into the development of new synthetic methodologies and the strategic manipulation of functional groups in synthetic chemistry.

properties

IUPAC Name

benzyl N-[3-oxo-3-(phenylmethoxycarbonylamino)propanoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-16(20-18(24)26-12-14-7-3-1-4-8-14)11-17(23)21-19(25)27-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLHZCLTRXDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CC(=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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